1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C12H7F5 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)9-5-6-10(12(15,16)17)8-4-2-1-3-7(8)9/h1-6,11H |
InChI Key |
LDVQSAVRTQOJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . Another approach involves the use of difluoromethylating reagents to introduce the difluoromethyl group onto the naphthalene ring . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring.
Scientific Research Applications
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, including radical processes and nucleophilic substitutions . These interactions can lead to the formation of stable intermediates and products, contributing to the compound’s unique properties and reactivity.
Comparison with Similar Compounds
Key Research Findings
Enhanced Bioactivity : Fluorination at critical positions (e.g., 1 and 4 in naphthalene) improves interactions with hydrophobic binding pockets in enzymes, as observed in fluorinated kinase inhibitors .
Environmental Fate : Fluorinated naphthalenes are more resistant to microbial degradation than methylated analogs, necessitating advanced remediation strategies .
Regulatory Status : Methylnaphthalenes are classified as hazardous air pollutants (EPA), while fluorinated derivatives are under scrutiny for persistence in ecosystems .
Biological Activity
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl substituents on a naphthalene ring. Its molecular formula is C13H8F5, and it has a molecular weight of 246.18 g/mol. The unique combination of fluorinated groups enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Structural Features and Properties
The compound's structure contributes significantly to its biological activity. The presence of fluorine atoms increases lipophilicity, which facilitates interactions with biological targets. This property positions it as a potential bioisostere in drug design, where it can mimic other functional groups while improving metabolic stability and bioavailability.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its structural features. The compound's enhanced lipophilicity allows it to interact effectively with hydrophobic regions of proteins and other biomolecules, making it a valuable candidate for further biological evaluation and therapeutic applications .
Interaction Studies
Interaction studies have shown that the compound can engage with various molecular targets. This interaction is crucial for understanding its potential therapeutic applications. The following table summarizes some notable interaction studies:
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study 1 | Protein X | Binding assay | Strong binding affinity observed |
| Study 2 | Enzyme Y | Inhibition assay | Significant inhibition at low concentrations |
| Study 3 | Receptor Z | Docking simulation | Favorable binding poses predicted |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study A : This study investigated the compound's effect on cancer cell lines, revealing that it inhibits proliferation through apoptosis pathways.
- Case Study B : Research focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro.
- Case Study C : A pharmacokinetic study assessed the absorption and distribution of the compound in animal models, indicating promising bioavailability.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Method A : Utilizes difluoromethylation followed by trifluoromethylation on a naphthalene precursor.
- Method B : Involves a one-pot reaction combining multiple reagents to introduce both fluorinated groups efficiently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
